6-(2-Sulfanylanilino)pyridine-3-carboxylic acid
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Overview
Description
6-(2-Sulfanylanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and other functional groups. The presence of the sulfanyl group and the anilino group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Sulfanylanilino)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Sulfanylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
6-(2-Sulfanylanilino)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-Sulfanylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
6-(2-Sulfanylanilino)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share the pyridinecarboxylic acid core but differ in their functional groups and positions of substitution. The presence of the sulfanyl and anilino groups in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C12H10N2O2S |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
6-(2-sulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)17/h1-7,17H,(H,13,14)(H,15,16) |
InChI Key |
BNUPOROQOAVSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(C=C2)C(=O)O)S |
Origin of Product |
United States |
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